N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide
Description
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyindole moiety linked via an acetamide bridge to a phenyl ring substituted with a 1,2-thiazinan-1,1-dioxide group. This compound is characterized by its dual heterocyclic system: the indole scaffold is known for its role in modulating biological activity, while the 1,2-thiazinan-1,1-dioxide group introduces a sulfone functional group, which may enhance solubility and metabolic stability .
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H23N3O4S/c1-28-20-9-5-8-19-18(20)10-12-23(19)15-21(25)22-16-6-4-7-17(14-16)24-11-2-3-13-29(24,26)27/h4-10,12,14H,2-3,11,13,15H2,1H3,(H,22,25) |
InChI Key |
DDVUKFAEQUTDTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Thiazinan Ring Formation
The 1,2-thiazinan-1,1-dioxide moiety is a pivotal structural component of the target compound. Its synthesis typically begins with the cyclization of β-amino alcohols or β-amino thiols in the presence of sulfur-based oxidizing agents. For instance, 3-aminophenol derivatives can undergo sulfonation using sulfur trioxide complexes, followed by ring-closing reactions with thiourea or thioacetamide derivatives. A critical step involves the oxidation of the thiazinan intermediate to its 1,1-dioxide form using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Table 1: Reaction Conditions for Thiazinan-1,1-dioxide Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Aminophenol | Thiourea/SO₃ | DMF | 80–90 | 62–68 |
| 3-Aminothiophenol | Thioacetamide/O₃ | Ethanol | 60–70 | 55–60 |
Acetamide Linkage Construction
The acetamide bridge connecting the thiazinan and indole moieties is synthesized via nucleophilic acyl substitution. Activation of the carboxylic acid group in 4-methoxyindole-1-acetic acid using carbodiimide reagents (e.g., DCC or EDC) facilitates coupling with the 3-aminophenyl thiazinan derivative. This step demands anhydrous conditions and inert atmospheres to prevent hydrolysis of the activated intermediate.
Key Intermediates and Their Synthesis
3-Aminophenyl Thiazinan Derivative
This intermediate is synthesized through a three-step sequence:
-
Sulfonation : Treatment of 3-nitrophenol with chlorosulfonic acid introduces a sulfonyl group.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
-
Cyclization : Reaction with thiourea in dimethylformamide (DMF) at 80°C forms the thiazinan ring.
Critical Challenge : Competing side reactions during sulfonation often lead to over-sulfonated byproducts, necessitating precise stoichiometric control.
4-Methoxyindole Acetic Acid Intermediate
The indole moiety is prepared via Fischer indole synthesis, starting from 4-methoxyphenylhydrazine and levulinic acid. Cyclization under acidic conditions (HCl/AcOH) yields 4-methoxyindole, which is subsequently acetylated using chloroacetyl chloride.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of the thiazinan ring. Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while ethanol is preferred for oxidation steps due to its compatibility with peroxide reagents.
Catalytic Systems
Palladium-based catalysts (e.g., Pd/C) are indispensable for nitro-group reductions, whereas Lewis acids like ZnCl₂ accelerate cyclization reactions. Recent studies highlight the efficacy of organocatalysts in minimizing metal contamination.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
NMR : ¹H NMR spectra confirm the presence of characteristic signals: δ 7.8 ppm (thiazinan SO₂), δ 6.9–7.2 ppm (indole aromatic protons).
-
MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 383.5 [M+H]⁺.
Table 2: Key Spectral Data for Target Compound
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from synthetic byproducts, with purity >98%.
Scale-Up Challenges and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
Batch processes dominate laboratory-scale synthesis, but continuous flow systems offer advantages in heat management and reproducibility for large-scale production. A pilot study demonstrated a 15% yield improvement using microreactor technology.
Cost-Benefit Analysis
Raw material costs account for 60–70% of total expenses, with 4-methoxyindole and palladium catalysts being major contributors. Alternative ligands (e.g., N-heterocyclic carbenes) reduce Pd leaching and lower costs by ~20%.
Comparative Analysis of Synthetic Methods
Table 3: Advantages and Limitations of Existing Protocols
| Method | Advantages | Limitations |
|---|---|---|
| Classical stepwise | High purity, well-characterized | Low yield (35–40%), long duration |
| One-pot cascade | Rapid (12–18 hrs), moderate yield | Byproduct formation |
| Flow chemistry | Scalable, consistent | High initial investment |
Chemical Reactions Analysis
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. .
Scientific Research Applications
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Material Science: Its unique properties make it a candidate for use in the development of advanced materials with specific functionalities
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazinane ring and indole moiety may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar acetamide derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications:
Key Observations:
Heteroaromatic Substituents: The pyridine in 10m and the indole in the target compound may facilitate π-π stacking interactions with biological targets, though the sulfone in the target adds polarity .
Synthetic Feasibility :
- Lower yields in compounds (6–17%) highlight challenges in introducing bulky or electron-deficient substituents. The target compound’s synthetic route may face similar hurdles due to the thiazinan-dioxide group .
Indole derivatives in demonstrate anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting a plausible mechanism for the target compound pending experimental validation .
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that combines a thiazinane ring and an indole moiety, suggesting significant potential for various biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following:
- Molecular Formula: C19H20N2O3S
- Molecular Weight: Approximately 364.44 g/mol
- IUPAC Name: this compound
This structure is essential for its interaction with biological targets, leading to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The thiazinane component has been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation: The indole moiety may influence neurotransmitter receptors, potentially affecting mood and cognitive functions.
Anticancer Activity
Research indicates that compounds with thiazinane and indole structures exhibit notable anticancer properties. For instance:
- In vitro Studies: this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines:
- Cytokine Inhibition: Studies have reported a decrease in TNF-alpha and IL-6 levels in treated models.
Antimicrobial Activity
The thiazinane structure contributes to antimicrobial properties:
- Broad-Spectrum Activity: The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have explored the efficacy of this compound:
-
Study on Anticancer Efficacy:
- Researchers conducted a study on MCF-7 breast cancer cells, revealing that the compound induced apoptosis through caspase activation.
- The study highlighted the potential for developing this compound as a novel anticancer agent.
-
Anti-inflammatory Mechanism Exploration:
- A study examined the impact on LPS-induced inflammation in macrophages, demonstrating significant reductions in inflammatory markers after treatment with the compound.
- This suggests its potential use in treating inflammatory diseases.
Q & A
What are the key structural and functional features of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide, and how do they influence its biological activity?
The compound integrates a 1,2-thiazinan-2-yl ring (with a 1,1-dioxido group) and a 4-methoxyindole moiety linked via an acetamide bridge. The thiazinane ring contributes to sulfonamide-like stability and hydrogen-bonding capacity, while the methoxyindole group enables π-π stacking interactions with biological targets like enzymes or receptors . The acetamide linker enhances conformational flexibility, potentially optimizing target binding. Computational studies suggest the dioxido group increases electrophilicity, favoring interactions with nucleophilic residues in active sites .
What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1: Functionalization of the phenyl ring with the thiazinane moiety via nucleophilic substitution (e.g., using 1,2-thiazinane-1,1-dioxide and a halogenated phenyl precursor in DMF at 80–100°C) .
- Step 2: Coupling the thiazinane-phenyl intermediate with 4-methoxyindole via an acetamide linker. This requires activating the carboxylic acid group (e.g., using EDCI/HOBt) and reacting with the indole’s amine group under inert conditions .
Optimization Tips : - Use Lewis acids (e.g., ZnCl₂) to accelerate thiazinane ring formation.
- Monitor reaction progress via HPLC to minimize byproducts (e.g., over-alkylation of indole) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate ≥95% pure product .
How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?
Comparative studies on analogs reveal:
- Methoxy Position : Moving the methoxy group from the indole’s 4-position to 5- or 6-positions reduces anticancer activity by 30–50%, likely due to altered steric and electronic interactions with target proteins .
- Thiazinane Modifications : Replacing the dioxido group with a carbonyl reduces antimicrobial efficacy, highlighting the importance of sulfone groups in bacterial membrane penetration .
- Acetamide Linker : Shortening the linker to a methylene group decreases binding affinity to Bcl-2 proteins by ~40%, suggesting flexibility is critical for target engagement .
How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Discrepancies often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) can alter IC₅₀ values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Compound Purity : Impurities ≥5% (e.g., unreacted indole intermediates) may skew results. Validate purity via ¹H/¹³C NMR and LC-MS before testing .
- Target Selectivity : Off-target effects (e.g., kinase inhibition) can mask primary mechanisms. Use siRNA knockdown or isoform-specific inhibitors to confirm target engagement .
What advanced analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., indole N-1 vs. C-3 substitution) and detects rotameric forms of the acetamide linker .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₈N₂O₃S, m/z 342.41) and detects trace impurities .
- X-ray Crystallography : Resolves conformational preferences (e.g., thiazinane ring puckering) and hydrogen-bonding patterns in solid state .
What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., Bcl-2/Mcl-1) to identify critical residues (e.g., Asp108 in Bcl-2) .
- Density Functional Theory (DFT) : Calculate electrophilicity indices to rationalize reactivity trends (e.g., thiazinane sulfone’s nucleophilicity) .
- QSAR Models : Train models using analogs’ substituent data (e.g., Hammett σ values) to predict bioactivity and guide synthesis .
How can researchers validate the compound’s selectivity for specific biological targets?
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify displacement in dose-response curves .
- CRISPR-Cas9 Knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Proteome Profiling : Employ affinity pulldown coupled with LC-MS/MS to identify off-target interactions .
What are the key challenges in scaling up synthesis for preclinical studies?
- Low Yields in Coupling Steps : Optimize stoichiometry (e.g., 1.2:1 indole:acyl chloride ratio) and switch to flow chemistry for better heat/mass transfer .
- Purification Complexity : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
- Stability Issues : Conduct accelerated degradation studies (40°C/75% RH) to identify susceptible groups (e.g., hydrolyzable acetamide) and formulate lyophilized stocks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
